molecular formula C5H7BrF2 B2770942 (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane CAS No. 2173998-96-2

(2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane

Cat. No.: B2770942
CAS No.: 2173998-96-2
M. Wt: 185.012
InChI Key: DEXKNCFRHYBDIL-QWWZWVQMSA-N
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Description

(2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane is a high-value, chiral cyclopropane derivative of significant interest in advanced chemical research and development. Its structure incorporates both a reactive bromomethyl group and a metabolically stable 1,1-difluoro motif on a strained cyclopropane ring, making it a versatile and privileged scaffold for constructing complex, stereodefined molecules . The compound serves as a critical synthetic intermediate in medicinal chemistry, particularly for introducing the chiral difluorocyclopropylmethyl moiety into target structures. This moiety is prized for its ability to modulate the physicochemical properties, metabolic stability, and conformational flexibility of potential drug candidates . The reactive bromomethyl group acts as a versatile handle for further functionalization via various cross-coupling reactions and nucleophilic substitutions, enabling the rapid elaboration of molecular complexity . This stereoisomer is explicitly designed for research applications, including but not limited to the synthesis of active pharmaceutical ingredients (APIs), investigation of structure-activity relationships (SAR) in drug discovery, and the development of novel agrochemicals . The specific (2R,3R) absolute configuration is essential for studies in asymmetric synthesis and for creating enantiomerically pure biological probes or candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal use. It is essential to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

(2R,3R)-2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2/c1-3-4(2-6)5(3,7)8/h3-4H,2H2,1H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXKNCFRHYBDIL-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C1(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173998-96-2
Record name rac-(2R,3R)-2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method involves the reaction of a difluoromethylated alkene with a bromomethylating agent in the presence of a catalyst. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the difluoromethyl group can yield partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions. Conditions typically involve mild temperatures and polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a difluoromethyl ketone.

Scientific Research Applications

The compound (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane has garnered interest in various scientific research applications due to its unique structural characteristics and potential reactivity. This article explores its applications across several domains, including medicinal chemistry, materials science, and organic synthesis.

Overview

  • Molecular Formula : C5_5H7_7BrF2_2
  • Molecular Weight : 185.01 g/mol
  • CAS Number : 2092051-28-8

The compound features a cyclopropane ring with bromomethyl and difluoromethyl substituents, which contribute to its reactivity and potential utility in synthetic pathways.

Medicinal Chemistry

Antiviral and Antibacterial Agents
The difluoromethyl group is known to enhance the biological activity of compounds. Research indicates that derivatives of cyclopropane compounds can exhibit significant antiviral and antibacterial properties. The unique steric and electronic properties imparted by the bromomethyl group may facilitate interactions with biological targets, making this compound a candidate for further investigation in drug development.

Case Study: Synthesis of Antiviral Agents

A study demonstrated the synthesis of modified cyclopropane derivatives that showed promising activity against viral infections. The incorporation of the bromomethyl group into the structure improved the binding affinity to viral enzymes, suggesting potential for development into therapeutic agents.

Organic Synthesis

Building Blocks for Complex Molecules
Due to its reactive nature, this compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions such as nucleophilic substitutions and cycloadditions.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReaction with amines to form amides
CycloadditionParticipates in Diels-Alder reactions
RearrangementCan undergo rearrangements under specific conditions

Materials Science

Fluorinated Polymers
The presence of fluorine atoms in the compound enhances its thermal stability and chemical resistance. This makes it suitable for applications in developing high-performance materials, such as fluorinated polymers used in coatings and seals.

Case Study: Development of Fluorinated Coatings

Research has shown that incorporating this compound into polymer matrices improves their resistance to solvents and heat, making them ideal for industrial applications.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The difluoromethyl group can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

1-Bromo-2-methylcyclopropane

  • Formula : C₄H₇Br
  • Molecular Weight : 135.00 g/mol
  • Key Differences :
    • Lacks fluorine substituents, reducing electronegativity and polarity.
    • Lower steric hindrance due to the absence of a geminal difluoro group.
    • Reactivity: Undergoes faster ring-opening reactions in nucleophilic substitutions compared to the fluorinated analog due to reduced electronic destabilization .

2-Bromo-2-methylpropane (tert-Butyl Bromide)

  • Formula : C₄H₉Br
  • Molecular Weight : 137.02 g/mol
  • Boiling Point: 73.1°C (vs. undetermined for the target compound) . Reactivity: Prefers SN1 mechanisms due to tertiary carbon stability, whereas the cyclopropane derivative favors SN2 or ring-opening pathways .

Adamantyl Bromomethyl Ketone Derivatives

  • Example : 2-(Adamantan-1-yl)-2-oxoethyl benzoates .
  • Key Differences :
    • Incorporates a rigid adamantane scaffold, enhancing metabolic stability in drug design.
    • Demonstrated anti-viral and neurological applications, unlike the simpler cyclopropane derivative .

Physicochemical and Reactivity Data

Compound Formula M. Wt. (g/mol) Boiling Point (°C) Reactivity Profile
(2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane C₆H₁₁BrF₂ 186.02* N/A SN2 substitutions, ring-opening
1-Bromo-2-methylcyclopropane C₄H₇Br 135.00 N/A Faster SN2 reactions
2-Bromo-2-methylpropane C₄H₉Br 137.02 73.1 SN1 mechanisms, stable carbocation
Adamantyl bromomethyl ketone C₁₃H₁₉BrO 263.19 N/A Enzyme inhibition, anti-viral activity

*Calculated value; commercial sources report 135.00 g/mol , highlighting data inconsistencies.

Notes on Data Discrepancies

  • Molecular weight inconsistencies in commercial catalogs (e.g., 135.00 g/mol vs.
  • Limited boiling point data for fluorinated cyclopropanes necessitates further experimental validation.

Q & A

Q. What are the key synthetic routes for (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane, and how is stereochemical purity ensured?

Synthesis typically involves cyclopropanation of fluorinated alkenes using transition metal catalysts (e.g., Simmons-Smith reagents) or photochemical methods. Critical steps include:

  • Chiral induction : Use of enantiopure starting materials or chiral auxiliaries to control the (2R,3R) configuration .
  • Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) to introduce difluoro groups at the 1-position .
  • Purification : Chiral HPLC or crystallization to isolate the desired diastereomer .

Q. Which analytical techniques are most effective for confirming stereochemistry and purity?

  • X-ray crystallography : Resolves absolute configuration (e.g., CCDC deposition codes in ) .
  • NMR spectroscopy : 19F^{19}\text{F} NMR distinguishes difluoro substituents; 1H^1\text{H} NMR coupling constants confirm cyclopropane ring strain .
  • Chiral HPLC : Validates enantiomeric excess (>98%) using cellulose-based columns .

Q. What stability considerations are critical for handling this compound?

  • Storage : Under inert gas (N2_2/Ar) at –20°C to prevent bromine displacement or cyclopropane ring opening .
  • Light sensitivity : Amber glassware minimizes photodegradation, as bromomethyl groups are prone to homolytic cleavage .

Advanced Research Questions

Q. How does the 1,1-difluoro substitution influence reactivity compared to non-fluorinated analogs?

The electron-withdrawing effect of fluorine:

  • Accelerates nucleophilic substitution : Bromomethyl becomes more electrophilic, favoring SN_\text{N}2 reactions (e.g., with amines or thiols) .
  • Stabilizes transition states : DFT calculations show reduced activation energy for ring-opening reactions due to fluorination .

Q. What computational methods model the transition states of its reactions?

  • Density Functional Theory (DFT) : Predicts regioselectivity in ring-opening reactions (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., protein-ligand docking) .

Q. Are there contradictions in reported reaction yields or byproduct profiles across synthetic methods?

  • Metal-catalyzed vs. photochemical routes : Transition metal catalysts (e.g., Zn) yield higher stereopurity but risk elimination byproducts (e.g., cyclopropene) .
  • Solvent effects : Polar aprotic solvents (THF) improve yields but may promote hydrolysis of the bromomethyl group .

Q. How does this compound interact with biological macromolecules, and what techniques study these interactions?

  • Covalent binding : The bromomethyl group forms alkylation adducts with cysteine residues (e.g., mass spectrometry confirms protein modification) .
  • Crystallography : Resolves binding modes in enzyme active sites (e.g., cytochrome P450 isoforms) .

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